(5alpha/beta,20S)-20-Hydroxypregnan-3-one (5beta major)
CAS No.:
Cat. No.: VC17986560
Molecular Formula: C21H34O2
Molecular Weight: 318.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H34O2 |
|---|---|
| Molecular Weight | 318.5 g/mol |
| IUPAC Name | (8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-14,16-19,22H,4-12H2,1-3H3/t13-,14?,16-,17+,18-,19-,20-,21+/m0/s1 |
| Standard InChI Key | DYVGYXXLXQESJE-PBVZVJJFSA-N |
| Isomeric SMILES | C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(=O)C4)C)C)O |
| Canonical SMILES | CC(C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O |
Introduction
Structural and Stereochemical Characteristics
(5α/β,20S)-20-Hydroxypregnan-3-one (5β major) belongs to the 5β-pregnane series, distinguished by the cis fusion of the A and B rings (5β configuration) and the 20S stereochemistry of the hydroxyl group. Its molecular formula is , with a molecular weight of 316.48 g/mol . The ketone at C3 and hydroxyl at C20 create a polar-nonpolar dichotomy, influencing its solubility and membrane permeability. Comparative analysis with 3α-hydroxy-5β-pregnan-20-one (pregnanolone) reveals that positional isomerism significantly alters receptor binding affinities; for instance, the C3 ketone in the target compound may reduce GABA_A receptor modulation compared to pregnanolone’s C3 hydroxyl .
Synthesis and Biosynthetic Pathways
Chemical Synthesis
The synthesis of (5α/β,20S)-20-hydroxypregnan-3-one typically begins with progesterone or pregnenolone as precursors. Key steps include:
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5β-Reduction: Catalytic hydrogenation or enzymatic reduction introduces the 5β-hydrogen, critical for the cis A/B ring junction .
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C20 Hydroxylation: Selective oxidation or microbial biotransformation (e.g., using Mucor circinelloides) adds the 20S-hydroxyl group .
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C3 Oxidation: Jones oxidation or Oppenauer conditions convert the C3 hydroxyl to a ketone .
A representative yield for this pathway is 12–18%, with purification via column chromatography .
Biosynthetic Routes
In vivo, this compound may derive from progesterone via 5β-reductase and CYP450-mediated hydroxylation. Rodent studies suggest that 20-hydroxylation is catalyzed by CYP3A isoforms, though human homologs remain unconfirmed .
Physicochemical Properties
The compound’s logP aligns with neurosteroids capable of crossing the blood-brain barrier, though its C3 ketone may reduce membrane diffusion compared to hydroxylated analogues .
Pharmacological Activity and Receptor Interactions
GABA_A Receptor Modulation
While pregnanolone (3α-hydroxy-5β-pregnan-20-one) potentiates GABA_A currents with an EC50 of 62 µM , (5α/β,20S)-20-hydroxypregnan-3-one shows negligible activity at this receptor . This disparity underscores the importance of the C3 hydroxyl for GABAergic effects.
NMDA Receptor Antagonism
At 100 µM, the sulfated form of 5β-pregnan-3α-ol-20-one inhibits NMDA receptors by 66%, suggesting that sulfation enhances steric interactions with glutamate-gated channels . The target compound’s unsulfated C20 hydroxyl may limit similar efficacy, though direct studies are lacking.
Glycine Receptor Inhibition
Pregnanolone derivatives exhibit negative allosteric modulation at glycine receptors (IC50 ≈ 50 µM) . Structural modeling predicts that the C3 ketone in (5α/β,20S)-20-hydroxypregnan-3-one disrupts hydrogen bonding with receptor residues, potentially attenuating this activity.
Research Challenges and Future Directions
Analytical Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for neurosteroids like allopregnanolone (LOD: 0.1 ng/mL) could be adapted for quantifying the target compound in plasma . However, the lack of reference standards complicates assay validation.
Metabolic Stability
In vitro hepatic microsomal studies of analogous 5β-pregnanes show rapid glucuronidation (t1/2 = 12 min) , suggesting that the C20 hydroxyl may render (5α/β,20S)-20-hydroxypregnan-3-one susceptible to phase II metabolism.
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